molecular formula C21H28N4 B247670 1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine

1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine

Numéro de catalogue: B247670
Poids moléculaire: 336.5 g/mol
Clé InChI: WCYKXQBBALYJKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine, commonly known as PAPP, is an organic compound that belongs to the class of piperazine derivatives. It is a potent and selective serotonin receptor agonist, and its chemical structure is similar to that of other psychoactive substances such as MDMA and mCPP. PAPP has been widely studied for its potential use in the treatment of various psychiatric and neurological disorders due to its ability to modulate the activity of the serotonin system.

Mécanisme D'action

PAPP acts as a potent and selective agonist at the 5-HT1A and 5-HT2A receptors, which are both subtypes of the serotonin receptor. Activation of these receptors has been shown to modulate the activity of various neurotransmitter systems, including the dopamine, norepinephrine, and glutamate systems. PAPP also has affinity for the dopamine transporter, which may contribute to its effects on dopamine neurotransmission.
Biochemical and Physiological Effects
PAPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. PAPP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its antipsychotic effects. PAPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of PAPP is its high selectivity for the serotonin receptors, which allows for more precise modulation of the serotonin system compared to other psychoactive substances. PAPP also has a long half-life, which allows for sustained effects after a single dose. However, one of the limitations of PAPP is its potential for abuse and dependence, which may limit its use as a research tool. Additionally, PAPP has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

Orientations Futures

There are several potential future directions for research on PAPP. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs of abuse that affect the serotonin system such as MDMA and cocaine. PAPP may also have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, as it has been shown to increase BDNF expression and promote neurogenesis. Additionally, further research is needed to establish the safety and efficacy of PAPP in humans and to investigate its potential for use in combination with other psychoactive substances or therapies.

Méthodes De Synthèse

The synthesis of PAPP involves the reaction of 1-(pyridin-3-ylmethyl)piperidin-4-amine with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 1,4-dibromobutane to form PAPP. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased through recrystallization.

Applications De Recherche Scientifique

PAPP has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models, and it has also been investigated for its potential use in the treatment of drug addiction and neurodegenerative disorders such as Alzheimer's disease. PAPP has also been used as a research tool to study the role of the serotonin system in various physiological and behavioral processes.

Propriétés

Formule moléculaire

C21H28N4

Poids moléculaire

336.5 g/mol

Nom IUPAC

1-phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C21H28N4/c1-2-6-20(7-3-1)24-13-15-25(16-14-24)21-8-11-23(12-9-21)18-19-5-4-10-22-17-19/h1-7,10,17,21H,8-9,11-16,18H2

Clé InChI

WCYKXQBBALYJKH-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CN=CC=C4

SMILES canonique

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CN=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.